L-Leucinamide, beta-alanyl- chemical structure and physical properties
L-Leucinamide, beta-alanyl- chemical structure and physical properties
Executive Summary
In the landscape of neuropharmacology and peptidomimetic drug design, native dipeptides often fail as viable therapeutics due to rapid proteolytic degradation in systemic circulation. L-Leucinamide, β -alanyl- (commonly referred to as β -alanyl-L-leucinamide) represents a highly engineered structural analog of Excitin-1 ( β -alanyl-L-leucine). By strategically pairing a β -amino acid at the N-terminus with an amidation at the C-terminus, this molecule achieves near-absolute resistance to exopeptidases while retaining the ability to cross the Blood-Brain Barrier (BBB) and modulate central nervous system (CNS) monoamine levels.
This whitepaper provides an in-depth analysis of the chemical architecture, physical properties, synthesis methodologies, and self-validating experimental workflows required to utilize β -alanyl-L-leucinamide in advanced drug development.
Chemical Architecture & Physicochemical Profile
The therapeutic utility of β -alanyl-L-leucinamide is entirely dictated by its structural deviations from standard α -amino acid peptides.
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N-Terminal β -Alanine: Shifting the primary amine one carbon further away from the peptide bond disrupts the highly specific transition-state geometry required by standard aminopeptidases (e.g., Leucine Aminopeptidase).
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C-Terminal Amidation: Replacing the native carboxylate (-COO⁻) with a neutral amide (-CONH₂) eliminates the negative charge required for recognition by carboxypeptidases, effectively neutralizing C-terminal degradation.
Quantitative Physicochemical Data
The following table summarizes the core properties that govern the molecule's behavior in vitro and in vivo.
| Property | Value | Causality / Significance |
| IUPAC Name | (2S)-2-(3-aminopropanoylamino)-4-methylpentanamide | Defines the exact stereochemistry and functional groups. |
| Molecular Formula | C₉H₁₉N₃O₂ | Indicates the replacement of the terminal -OH with -NH₂. |
| Molecular Weight | 201.27 g/mol | Low MW (<500 Da) strictly adheres to Lipinski’s Rule of 5, facilitating BBB penetration. |
| Exact Mass | 201.1477 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Isoelectric Point (pI) | ~ 9.5 | The molecule remains predominantly protonated (cationic) at physiological pH (7.4), aiding in receptor interaction. |
| Aqueous Solubility | >50 mg/mL | High hydrophilicity ensures complete dissolution in physiological buffers without DMSO co-solvents. |
Pharmacokinetics & Biological Rationale
The parent compound, Excitin-1 ( β -alanyl-L-leucine), is a known bioactive dipeptide that, upon oral administration, actively alters behavior and monoamine/amino acid concentrations in the cerebral cortex and hypothalamus [1]. However, native Excitin-1 is still marginally susceptible to C-terminal cleavage.
By utilizing the amide derivative ( β -alanyl-L-leucinamide), researchers create a "locked" pharmacokinetic profile. Because it is highly hydrophilic, it relies on active transport via PEPT1/PEPT2 transporters in the gastrointestinal tract rather than passive diffusion. Once in systemic circulation, its dual-modified termini allow it to survive long enough to penetrate the BBB and engage CNS targets.
Figure 1: Pharmacokinetic pathway and CNS penetrance of β-alanyl dipeptides.
Solid-Phase Peptide Synthesis (SPPS) Workflow
To synthesize β -alanyl-L-leucinamide with >98% purity, a modified Fmoc/Boc Solid-Phase Peptide Synthesis (SPPS) strategy is required.
Causality of Reagent Selection:
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Rink Amide Resin: We specifically select Rink Amide resin over Wang resin. Acidolytic cleavage of the peptide from Rink Amide inherently yields a C-terminal amide, bypassing the need for a complex, low-yield post-synthetic amidation step.
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Boc- β -Ala-OH for the N-terminus: Instead of using Fmoc- β -Ala-OH, we use the Boc-protected variant for the final coupling. Why? The Boc group is acid-labile. During the final Trifluoroacetic acid (TFA) cleavage step, the Boc group is removed simultaneously with the peptide's cleavage from the resin. This eliminates a separate N-terminal deprotection step, streamlining the workflow and minimizing product loss.
Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for β-alanyl-L-leucinamide.
Step-by-Step Protocol (Self-Validating System)
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Resin Swelling: Swell 0.5 mmol of Rink Amide resin in Dichloromethane (DCM) for 30 minutes. Wash with Dimethylformamide (DMF).
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Fmoc Deprotection: Treat resin with 20% piperidine in DMF for 15 minutes. Wash thoroughly with DMF.
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First Coupling (L-Leucine): Dissolve 2.0 mmol Fmoc-L-Leu-OH, 2.0 mmol HBTU, and 4.0 mmol DIPEA in DMF. Add to resin and agitate for 45 minutes.
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Self-Validation Check: Perform a Kaiser Test. A yellow result confirms complete coupling. A blue result indicates unreacted amines, dictating a mandatory re-coupling.
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Second Deprotection: Repeat Step 2 to remove the Fmoc group from L-Leucine.
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Second Coupling ( β -Alanine): Dissolve 2.0 mmol Boc- β -Ala-OH, 2.0 mmol HBTU, and 4.0 mmol DIPEA in DMF. Add to resin and agitate for 45 minutes. Perform Kaiser test to validate.
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Cleavage & Global Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours. This step simultaneously cleaves the peptide from the resin (forming the C-terminal amide) and removes the N-terminal Boc group.
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Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge, decant, and lyophilize.
Enzymatic Stability Validation Assay
To empirically prove the peptidomimetic advantage of β -alanyl-L-leucinamide, it must be subjected to a serum stability assay. This protocol is designed as a self-validating system by including a native dipeptide control.
Methodology
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Preparation: Prepare a 1 mM stock solution of β -alanyl-L-leucinamide and a 1 mM stock of a control native peptide (L-Ala-L-Leu) in PBS (pH 7.4).
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Incubation: Mix 100 µL of each peptide stock with 900 µL of 25% human serum (pre-warmed to 37°C). Incubate at 37°C.
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Time-Course Sampling: At intervals (0, 1, 2, 4, 8, and 24 hours), extract 100 µL aliquots.
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Quenching: Immediately quench the enzymatic reaction by adding 100 µL of 10% Trichloroacetic acid (TCA) to precipitate serum proteins. Centrifuge at 12,000 x g for 10 minutes.
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HPLC Analysis: Inject the supernatant into a Reverse-Phase HPLC (C18 column, gradient of 0.1% TFA in Water to 0.1% TFA in Acetonitrile). Quantify the remaining intact peptide via Area Under the Curve (AUC) integration at 214 nm.
Expected Data Presentation
The inclusion of the native L-Ala-L-Leu validates that the serum proteases are active. The survival of β -alanyl-L-leucinamide proves the specific resistance conferred by the structural modifications.
| Compound | N-Terminal Modification | C-Terminal Modification | Half-Life (t₁/₂) in Human Serum |
| L-Ala-L-Leu (Control) | None ( α -amino) | None (Carboxylate) | < 15 minutes |
| β -Ala-L-Leu (Excitin-1) | β -amino | None (Carboxylate) | ~ 4 hours |
| β -Ala-L-Leu-NH₂ | β -amino | Amidation | > 24 hours |
Conclusion
L-Leucinamide, β -alanyl- is a masterclass in rational peptidomimetic design. By utilizing a β -amino acid to evade aminopeptidases and a C-terminal amide to block carboxypeptidases, researchers can deploy this molecule as a highly stable probe for neuropharmacological studies. When synthesized via optimized Fmoc/Boc SPPS and validated against native controls, it serves as a robust tool for investigating the CNS pathways originally identified by Excitin-1 [1][2].
References
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Title: Oral administration of Excitin-1 (beta-alanyl-L-leucine) alters behavior and brain monoamine and amino acid concentrations in rats. Source: Nutritional Neuroscience (PubMed / NCBI) URL: [Link]
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Title: PubChem Compound Summary for CID 7004893, H-Beta-Ala-Leu-OH (Excitin 1) Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Information on EC 6.3.2.49 - L-alanine-L-anticapsin ligase (Reference for beta-alanyl peptide enzymatic interactions) Source: BRENDA Enzyme Database URL: [Link]
